molecular formula C8H8N4O4 B12435145 (2,4-Dinitrophenyl)(ethyl)diazene

(2,4-Dinitrophenyl)(ethyl)diazene

Cat. No.: B12435145
M. Wt: 224.17 g/mol
InChI Key: DZENCWDPSDMNRC-UHFFFAOYSA-N
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Properties

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

(2,4-dinitrophenyl)-ethyldiazene

InChI

InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h3-5H,2H2,1H3

InChI Key

DZENCWDPSDMNRC-UHFFFAOYSA-N

Canonical SMILES

CCN=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldehyde-2,4-dinitrophenylhydrazone is synthesized by reacting acetaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically involves dissolving 2,4-dinitrophenylhydrazine in methanol and adding a few drops of concentrated sulfuric acid. Acetaldehyde is then added to this solution, resulting in the formation of a yellow or orange precipitate .

Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve more controlled conditions to ensure purity and yield. The reaction is typically carried out in a controlled environment with precise temperature and pH monitoring to optimize the formation of the desired hydrazone derivative .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison: Acetaldehyde-2,4-dinitrophenylhydrazone is unique due to its specific reactivity with acetaldehyde, forming a distinct hydrazone derivative. Compared to formaldehyde-2,4-dinitrophenylhydrazone and acetone-2,4-dinitrophenylhydrazone, it has a different carbonyl source, leading to variations in the physical properties and applications of the resulting hydrazone .

Biological Activity

(2,4-Dinitrophenyl)(ethyl)diazene is a compound that has garnered attention in various fields, particularly in biochemical research and toxicology. Its unique structure, characterized by the presence of a dinitrophenyl group and a diazene moiety, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10N4O4\text{C}_8\text{H}_10\text{N}_4\text{O}_4

This structure features a dinitrophenyl group attached to an ethyl diazene unit, which contributes to its reactivity and biological properties.

1. Enzyme Inhibition

Research indicates that compounds containing the 2,4-dinitrophenyl moiety can act as inhibitors for various enzymes. For example, studies have shown that dinitrophenyl-labeled diazomethyl ketones effectively inhibit cysteine proteases such as cathepsin B and L. The rate constants for inhibition were found to be significant, indicating a strong interaction between the inhibitor and the enzyme .

2. Oxidative Stress Modulation

The dinitrophenyl group is known to interact with protein carbonyls, forming stable hydrazone products. This property has been utilized in assays to measure oxidative stress in biological systems. The conjugation of dinitrophenyl with proteins allows for the quantification of oxidative damage through sensitive immunoassays .

Toxicological Profile

The toxicological effects of this compound have been explored in various studies. The compound's potential toxicity is primarily attributed to its reactive nature, which can lead to cellular damage.

Case Studies

  • Aquatic Toxicity : A study investigating the effects of dinitro compounds on aquatic life demonstrated that exposure to similar compounds resulted in varying degrees of toxicity among different species. For instance, the 50% lethal concentration (LC50) values for certain dinitro compounds ranged significantly depending on the species tested .
  • Cellular Studies : In vitro studies have shown that exposure to dinitrophenyl compounds can induce apoptosis in cultured cells, suggesting a mechanism through which these compounds may exert cytotoxic effects .

Applications in Research

The unique properties of this compound make it valuable in several research applications:

  • Immunoassays : The ability of dinitrophenyl derivatives to form stable complexes with proteins has led to their use in developing monoclonal antibodies for various assays .
  • Biochemical Probes : The compound serves as a useful tool for probing enzyme activity and studying oxidative stress mechanisms in biological systems.

Data Summary Table

Property Description
Chemical FormulaC₈H₁₀N₄O₄
Enzyme InhibitionStrong inhibitor of cysteine proteases
Oxidative Stress MeasurementForms stable hydrazone products with protein carbonyls
Aquatic Toxicity (LC50)Ranges from 14.2 mg/L to 42.0 mg/L depending on species
Cellular EffectsInduces apoptosis in cultured cells

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